molecular formula C10H8F4 B8002137 1-Allyl-4-fluoro-2-trifluoromethylbenzene

1-Allyl-4-fluoro-2-trifluoromethylbenzene

Cat. No.: B8002137
M. Wt: 204.16 g/mol
InChI Key: XFJWDUHDGYQTKK-UHFFFAOYSA-N
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Description

1-Allyl-4-fluoro-2-trifluoromethylbenzene is an organic compound characterized by the presence of an allyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluoro-2-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-allyl-4-fluorobenzene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using palladium catalysts in a polyketone environment . Another method involves the use of trifluoromethylation reagents in the presence of radical initiators .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-fluoro-2-trifluoromethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of fluoro-trifluoromethylbenzyl alcohols or ketones.

    Reduction: Formation of 1-allyl-4-fluorobenzene or 1-allyl-2-trifluoromethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Allyl-4-fluoro-2-trifluoromethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-4-fluoro-2-trifluoromethylbenzene involves its interaction with molecular targets through various pathways. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

1-Allyl-4-fluoro-2-trifluoromethylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

4-fluoro-1-prop-2-enyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJWDUHDGYQTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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